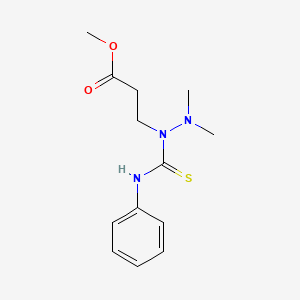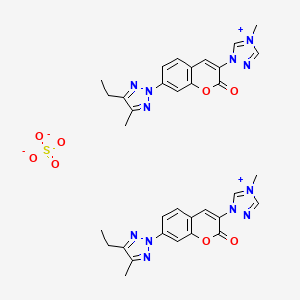
(+)-4-Carene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-4-Carene is a bicyclic monoterpene that is naturally found in the essential oils of various plants, including pine, cedar, and rosemary. It is known for its distinctive sweet and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. The compound has a molecular formula of C10H16 and is characterized by its two fused cyclohexane rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-4-Carene typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes. This reaction is catalyzed by specific enzymes known as terpene synthases. In a laboratory setting, the synthesis can be achieved through the cyclization of suitable precursors under acidic conditions.
Industrial Production Methods
Industrially, this compound is primarily obtained through the distillation of turpentine oil, which is a byproduct of the paper and pulp industry. The distillation process involves heating the turpentine oil to separate its components based on their boiling points. This compound is then isolated and purified through fractional distillation.
化学反应分析
Types of Reactions
(+)-4-Carene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carenone and other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrocarene.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 4-chlorocarene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carenone and other oxygenated derivatives.
Reduction: Dihydrocarene.
Substitution: Halogenated carenes such as 4-chlorocarene.
科学研究应用
(+)-4-Carene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: The compound is being investigated for its potential therapeutic effects, including its ability to alleviate respiratory conditions and reduce inflammation.
Industry: this compound is used in the production of fragrances, flavors, and as a solvent in the chemical industry.
作用机制
The mechanism of action of (+)-4-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response.
相似化合物的比较
(+)-4-Carene is structurally similar to other monoterpenes such as limonene, pinene, and myrcene. it is unique in its bicyclic structure, which imparts distinct chemical and physical properties. Compared to limonene and pinene, this compound has a higher boiling point and different reactivity patterns in chemical reactions.
List of Similar Compounds
Limonene: A monocyclic monoterpene with a citrus aroma.
Pinene: A bicyclic monoterpene found in pine resin.
Myrcene: An acyclic monoterpene with a musky aroma.
属性
CAS 编号 |
13837-63-3 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
(1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI 键 |
LGNSZMLHOYDATP-XHNCKOQMSA-N |
手性 SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C=C1 |
规范 SMILES |
CC1CC2C(C2(C)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


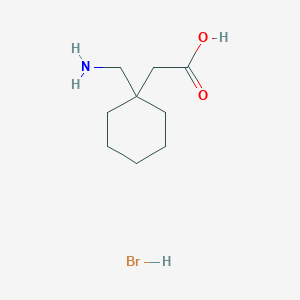
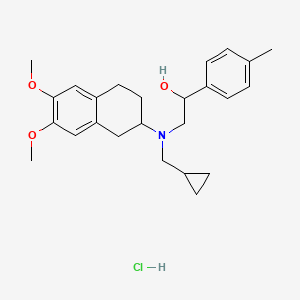
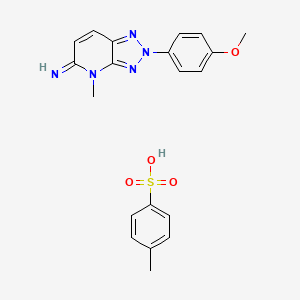
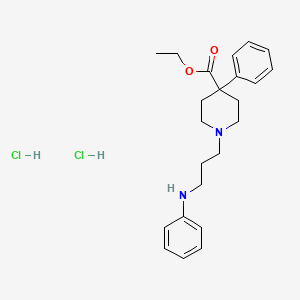
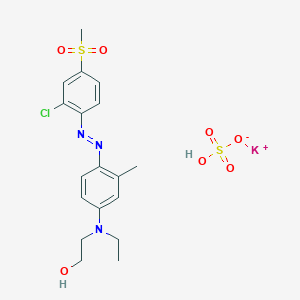

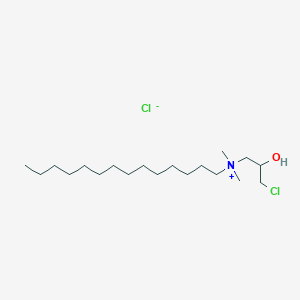
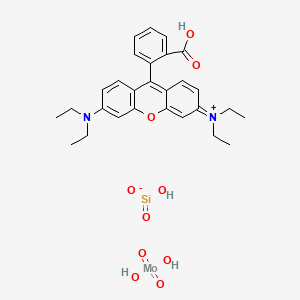


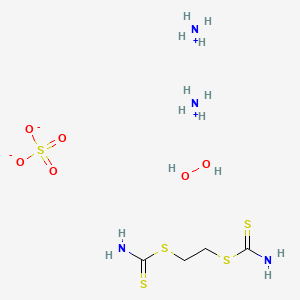
![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
